4,4-dimethoxythiane
Overview
Description
4,4-Dimethoxythiane is an organic compound characterized by a six-membered ring containing sulfur and two methoxy groups attached to the same carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4-dimethoxythiane typically involves the reaction of thiane with methanol in the presence of an acid catalyst. One common method is the acid-catalyzed methoxylation of thiane, where thiane is treated with methanol and a strong acid like sulfuric acid under reflux conditions. The reaction proceeds through the formation of an intermediate, which then undergoes methoxylation to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of zeolite catalysts, such as SAPO-34, has been explored to achieve high selectivity and conversion rates . These catalysts help in limiting side reactions and improving the overall efficiency of the process.
Chemical Reactions Analysis
Types of Reactions: 4,4-Dimethoxythiane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert this compound to thiane or other reduced forms.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like halides or amines can be used for substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiane and its derivatives.
Substitution: Various substituted thiane derivatives.
Scientific Research Applications
4,4-Dimethoxythiane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of 4,4-dimethoxythiane involves its interaction with molecular targets through its methoxy groups and sulfur atom. These interactions can lead to the formation of coordination complexes with metal ions, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the nature of the derivatives used .
Comparison with Similar Compounds
Dimethoxyethane: A colorless, aprotic ether used as a solvent in batteries and coordination chemistry.
4,4-Dimethoxyoxane: Another ether with similar structural features but different reactivity and applications.
Uniqueness: 4,4-Dimethoxythiane is unique due to the presence of a sulfur atom in its ring structure, which imparts distinct chemical properties and reactivity compared to other ethers. This uniqueness makes it valuable in specific synthetic and industrial applications.
Properties
IUPAC Name |
4,4-dimethoxythiane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O2S/c1-8-7(9-2)3-5-10-6-4-7/h3-6H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZGIVFQQUQLVCW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCSCC1)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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